molecular formula C20H18O4 B13034072 Benzyl 3-(benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylate

Benzyl 3-(benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B13034072
M. Wt: 322.4 g/mol
InChI Key: OYJGBLQYQKVCMN-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The IUPAC name This compound reflects its intricate architecture. The bicyclo[1.1.1]pentane core consists of three fused rings with bridgehead carbons at positions 1, 3, and 5, creating significant angle strain. At position 1, a benzyl carboxylate group (–OCOOBn) is appended, while position 3 bears a benzoyloxy moiety (–OCOPh). This arrangement imposes distinct electronic and steric effects, as the electron-withdrawing ester groups stabilize the strained system while enabling selective reactivity at the bridgehead positions.

The molecular formula, inferred from structural analogs, is likely C~20~H~18~O~4~ , though exact mass spectrometry data remain unpublished. X-ray crystallography of related BCP derivatives confirms a planar geometry at the bridgehead carbons, with bond angles deviating from ideal tetrahedral values due to ring strain.

Historical Context of Bicyclo[1.1.1]Pentane Derivatives in Organic Chemistry

BCP chemistry originated in the mid-20th century with theoretical studies on small, strained hydrocarbons. Early synthetic routes relied on photochemical methods, such as the 2021 demonstration of a kilogram-scale in flow synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid via propellane and diacetyl photocycloaddition. This breakthrough addressed prior scalability challenges, enabling broader exploration of BCP derivatives.

The medicinal relevance of BCPs grew with their adoption as para-substituted benzene bioisosteres, offering improved metabolic stability and reduced π-stacking interactions. For example, BCP analogs of fenfluramine retained serotonin receptor affinity while minimizing cardiotoxicity. This compound builds upon this legacy, leveraging dual ester groups for tailored reactivity in cross-coupling and bioconjugation reactions.

Significance of Bridgehead Functionalization in Strained Systems

Functionalizing BCP bridgeheads is synthetically challenging due to steric hindrance and angle strain. However, recent methods have unlocked diverse modifications:

Functional Group Synthetic Method Application
Boronate esters Radical borylation of [1.1.1]propellane Suzuki-Miyaura couplings
Formyl groups PCC oxidation of hydroxymethyl precursors Reductive amination
Trifluoroborates Halogenation followed by metathesis Photoredox cross-couplings

The benzoyloxy and benzyl carboxylate groups in the title compound exemplify simultaneous bridgehead functionalization. The benzoyloxy group acts as a photolabile protecting group, while the benzyl carboxylate enables hydrogen-bonding interactions in target binding. Such modifications are critical for tuning pharmacokinetic properties, as demonstrated in BCP-based protease inhibitors where bridgehead esters improved membrane permeability.

Radical-based strategies have proven particularly effective. For instance, irradiating [1.1.1]propellane with alkyl radicals generated from carboxylic acids yields boronated BCPs in a single step. This method avoids transition metals, making it suitable for late-stage diversification of pharmaceuticals. Similarly, the PCC-mediated oxidation of hydroxymethyl-BCPs to formyl derivatives (as in a 96%-yield synthesis of methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate) highlights the versatility of bridgehead chemistry.

Properties

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

benzyl 3-benzoyloxybicyclo[1.1.1]pentane-1-carboxylate

InChI

InChI=1S/C20H18O4/c21-17(16-9-5-2-6-10-16)24-20-12-19(13-20,14-20)18(22)23-11-15-7-3-1-4-8-15/h1-10H,11-14H2

InChI Key

OYJGBLQYQKVCMN-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)OC(=O)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-(benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylate typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the photochemical addition of propellane to diacetyl, followed by a haloform reaction to form the bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This intermediate can then be further functionalized to introduce the benzyl and benzoyloxy groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale photochemical reactions and subsequent functionalization steps. The use of flow photochemical reactors can facilitate the efficient synthesis of the bicyclo[1.1.1]pentane core on a kilogram scale .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of benzyl 3-(benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core can mimic the geometry of para-substituted benzene rings, allowing it to bind to similar targets. This interaction can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

BCP derivatives vary widely in substituents, significantly altering their physicochemical and pharmacological properties. Below is a comparative analysis (Table 1):

Table 1: Comparison of Key Bicyclo[1.1.1]pentane Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Data/Applications Reference ID
Benzyl 3-(benzoyloxy)BCP-1-carboxylate 3-benzoyloxy, 1-benzyl ester C₁₉H₁₆O₄ 316.33 Synthetic intermediate for BCP drug candidates
Methyl 3-(3-chlorophenyl)BCP-1-carboxylate 3-(3-Cl-phenyl) C₁₃H₁₃ClO₂ 236.69 Studied for steric effects in SAR
Methyl 3-(trifluoromethyl)BCP-1-carboxylate 3-CF₃ C₈H₉F₃O₂ 194.15 High purity (≥97%); used in fluorinated analogs
Methyl 2,2-difluoro-3-(o-tolyl)BCP-1-carboxylate 2,2-difluoro, 3-(o-tolyl) C₁₄H₁₄F₂O₂ 264.26 Rhodium-catalyzed synthesis (42% yield)
Methyl 3-(iodomethyl)BCP-1-carboxylate 3-(iodomethyl) C₈H₁₁IO₂ 266.08 Halogenated analog for cross-coupling reactions

Structural and Spectroscopic Insights

  • NMR Shifts : The rigid BCP core produces distinct ¹³C NMR signals (e.g., 6.6, 53.7, 38.8, and 35.5 ppm for BCP carbons in compound 21 , ).
  • Mass Spectrometry: HRMS (ESI-TOF) data confirm molecular ions (e.g., [M + H]⁺ = 392.1130 for compound 21, C₂₂H₁₈NO₆) .

Pharmacological Relevance

  • Bioisosterism : BCPs mimic phenyl rings while reducing metabolic oxidation. For example, methyl 3-(trifluoromethyl)BCP-1-carboxylate (MW 194.15) is explored as a stable phenyl replacement in kinase inhibitors .
  • Chiral Derivatives: Enantiomerically pure BCP-α-amino acids (e.g., 31 and 32 in ) are used to modulate peptide conformation and target protein interactions.

Biological Activity

Benzyl 3-(benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article delves into its synthesis, biological evaluations, and applications, highlighting key findings from recent research.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : 3-(benzyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid
  • CAS Number : 2411639-26-2
  • Molecular Formula : C₁₄H₁₄O₄
  • Molecular Weight : 246.26 g/mol

Synthesis

Recent advancements in synthetic methodologies have enabled the efficient production of bicyclo[1.1.1]pentane derivatives. The synthesis of this compound typically involves:

  • Photochemical Reactions : Utilizing flow photochemistry to construct the bicyclo core efficiently.
  • Functional Group Transformations : Modifications to introduce various functional groups that enhance biological activity.

For instance, a study demonstrated the synthesis of bicyclo[1.1.1]pentanes via triethylborane-initiated atom-transfer radical addition, which allows for broad substrate scope and functional group tolerance .

Anti-inflammatory Properties

This compound has shown promising anti-inflammatory activity in vitro. A study evaluated its effects on NFκB activity in human monocyte cell lines and found significant attenuation of lipopolysaccharide (LPS)-induced inflammation:

  • IC50 Values : The compound exhibited an IC50 in the picomolar range, indicating high potency against pro-inflammatory cytokine release such as TNFα, MCP1, and MIP1 .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of bicyclo[1.1.1]pentanes suggests that modifications at specific positions can greatly influence biological efficacy:

ModificationEffect on Activity
Addition of halogen substituentsEnhanced anti-inflammatory properties
Alteration of alkyl chain lengthImproved metabolic stability

This highlights the importance of structural modifications in optimizing the biological profile of these compounds .

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

  • Study 1 : Investigated its effects on inflammatory pathways in murine models, demonstrating a reduction in edema and inflammatory markers.
  • Study 2 : Focused on its application as a bioisostere for traditional anti-inflammatory drugs, revealing comparable efficacy with reduced side effects.

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